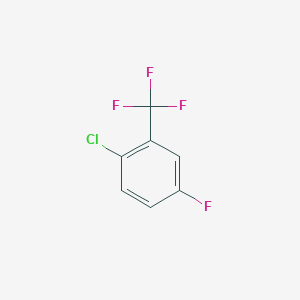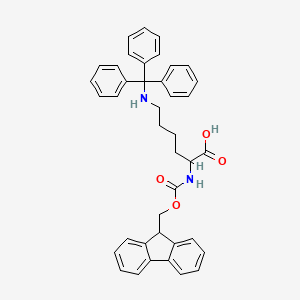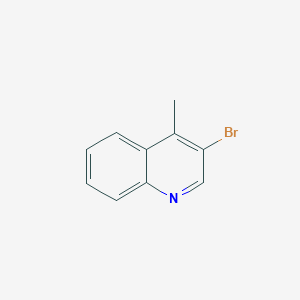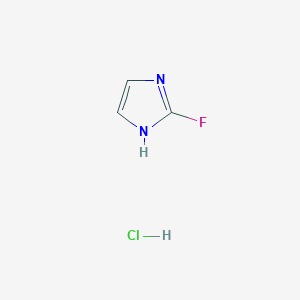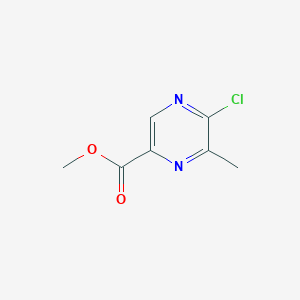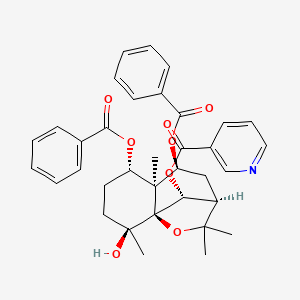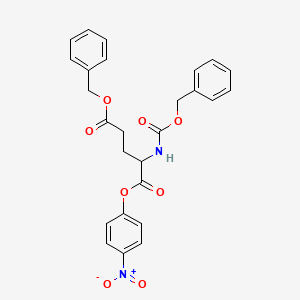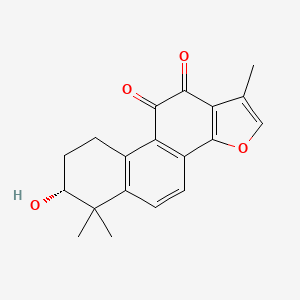
异多司曼宁A
描述
科学研究应用
我搜索了关于异多司曼宁A的信息,发现了一些关于其在科学研究中的应用信息。然而,这些信息仅限于其抗炎特性以及它在补骨脂种子中的存在。以下是根据现有信息综合的分析:
抗炎应用
This compound已被证明通过抑制JNK和NF-κB信号通路来抑制LPS刺激的巨噬细胞中的炎症反应 。这表明其在治疗炎症性疾病方面具有潜在的应用价值。
药理特性
作为补骨脂的组成部分,this compound是这种植物的一部分,该植物与多种生物学和药理特性有关,包括抗肿瘤、抗菌、抗真菌、抗疟疾和抗结核活性 .
作用机制
Target of Action
Isodorsmanin A (IDA), a chalcone, primarily targets macrophages . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis.
Mode of Action
Isodorsmanin A interacts with its targets by inhibiting the c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK) pathways . It also prevents the degradation of the nuclear factor of the kappa light polypeptide gene enhancer in the B-cells’ inhibitor, alpha (IκB-α), thus preventing the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells’ (NF-κB) transcription factor .
Biochemical Pathways
Isodorsmanin A affects the JNK , MAPK , and NF-κB signaling pathways . These pathways play crucial roles in inflammation and immune responses. By inhibiting these pathways, Isodorsmanin A can suppress the production of inflammatory mediators and proinflammatory cytokines .
Result of Action
Isodorsmanin A suppresses the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) , and proinflammatory cytokines like tumor necrosis factor-α (TNF-α) , interleukin-6 (IL-6) , and interleukin-1β (IL-1β) . It also downregulates the mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) within the treatment concentrations .
生化分析
Biochemical Properties
Isodorsmanin A plays a significant role in biochemical reactions, particularly in the context of inflammation. It interacts with various enzymes, proteins, and other biomolecules. Notably, Isodorsmanin A inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK), which are crucial in the inflammatory response . Additionally, it protects the nuclear factor of the kappa light polypeptide gene enhancer in B-cells’ inhibitor, alpha (IκB-α), from degradation, thereby preventing the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor . These interactions highlight the compound’s potential in modulating inflammatory pathways.
Cellular Effects
Isodorsmanin A has profound effects on various cell types and cellular processes. In lipopolysaccharide (LPS)-stimulated macrophages, Isodorsmanin A suppresses the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as proinflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) . This suppression occurs without cytotoxicity, indicating that Isodorsmanin A can modulate inflammatory responses without harming the cells . Furthermore, it downregulates the mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in the inflammatory process .
Molecular Mechanism
At the molecular level, Isodorsmanin A exerts its effects through several mechanisms. It inhibits the phosphorylation of JNK and MAPK, which are involved in the signaling pathways that lead to inflammation . Additionally, Isodorsmanin A protects IκB-α from degradation, preventing the activation of NF-κB, a transcription factor that plays a critical role in the inflammatory response . These molecular interactions underscore the compound’s potential as an anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isodorsmanin A have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that Isodorsmanin A can maintain its anti-inflammatory effects over extended periods, suggesting that it is relatively stable
Dosage Effects in Animal Models
The effects of Isodorsmanin A vary with different dosages in animal models. At lower doses, the compound effectively suppresses inflammatory responses without causing toxicity . At higher doses, there may be potential adverse effects, although specific toxic thresholds have not been extensively studied . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of Isodorsmanin A.
Metabolic Pathways
Isodorsmanin A is involved in several metabolic pathways, particularly those related to inflammation. It interacts with enzymes such as iNOS and COX-2, which are involved in the production of inflammatory mediators . By downregulating the expression of these enzymes, Isodorsmanin A can modulate the metabolic flux and levels of metabolites associated with inflammation .
Transport and Distribution
Within cells and tissues, Isodorsmanin A is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s bioavailability and efficacy in modulating inflammatory responses.
Subcellular Localization
Isodorsmanin A’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with key biomolecules involved in the inflammatory response, further highlighting its potential as an anti-inflammatory agent.
属性
IUPAC Name |
(E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-20(2)12-11-16-18(23)10-8-15(19(16)24-20)17(22)9-5-13-3-6-14(21)7-4-13/h3-10,21,23H,11-12H2,1-2H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDVPKQZRCGYNR-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C=CC(=C2O1)C(=O)C=CC3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC2=C(C=CC(=C2O1)C(=O)/C=C/C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




